1-Cyclopropyl-1-(4-isobutylphenyl)ethanol

Alcohol oxidation resistance Synthetic intermediate stability Tertiary alcohol reactivity

Researchers seeking oxidation-stable intermediates for multi-step ibuprofen-analog synthesis face limited options. 1-Cyclopropyl-1-(4-isobutylphenyl)ethanol solves this as a non-oxidizable tertiary alcohol congener of IBPE, resistant to ketone formation. Key advantages: • Stable under oxidative conditions where secondary alcohol IBPE degrades • Cyclopropyl ring enables conformationally constrained derivatization via ring-opening or cross-coupling • Documented purity 97-98% with SDS/CoA documentation from established suppliers • Lipophilicity (XLogP3=3.6) supports hydrophobic pocket targeting in fragment-based design.

Molecular Formula C15H22O
Molecular Weight 218.33 g/mol
Cat. No. B7990909
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Cyclopropyl-1-(4-isobutylphenyl)ethanol
Molecular FormulaC15H22O
Molecular Weight218.33 g/mol
Structural Identifiers
SMILESCC(C)CC1=CC=C(C=C1)C(C)(C2CC2)O
InChIInChI=1S/C15H22O/c1-11(2)10-12-4-6-13(7-5-12)15(3,16)14-8-9-14/h4-7,11,14,16H,8-10H2,1-3H3
InChIKeyLIJYNWINHCAFRZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Cyclopropyl-1-(4-isobutylphenyl)ethanol: Identity, Properties & Sourcing


1-Cyclopropyl-1-(4-isobutylphenyl)ethanol (CAS 1443337-94-7; molecular formula C15H22O; MW 218.33 g/mol) is a tertiary arylalkyl alcohol featuring a para-isobutylphenyl ring and a cyclopropyl group co-substituted with a methyl group on the carbinol carbon [1]. The compound is structurally derived from 1-(4-isobutylphenyl)ethanol (IBPE), a known intermediate in ibuprofen synthesis, through formal methylation and cyclopropanation at the benzylic alcohol position [2]. Commercially, the compound is available from multiple specialist chemical suppliers at purities of 97–98%, with storage typically recommended at 2–8 °C . No peer-reviewed biological activity data or pharmacological studies indexed specifically to CAS 1443337-94-7 were identified in authoritative databases (PubChem BioAssay, ChEMBL, BindingDB) at the time of this analysis [1].

Structural Class Tertiary arylalkyl alcohol with cyclopropyl constraint and para-isobutylphenyl ring
Synthetic Fit Oxidation-resistant benzylic intermediate for multi-step synthetic sequences
Procurement Context Specialist vendor sourcing; verify Certificate of Analysis per batch

1-Cyclopropyl-1-(4-isobutylphenyl)ethanol: Why IBPE Cannot Substitute


Although 1-(4-isobutylphenyl)ethanol (IBPE, CAS 40150-92-3) shares the identical para-isobutylphenyl scaffold with the title compound, the two differ fundamentally in alcohol class (secondary vs. tertiary) and in the presence or absence of the cyclopropyl ring [1][2]. The title compound is a tertiary alcohol (three carbon substituents on the carbinol carbon), making it resistant to oxidation to the corresponding ketone—a reaction pathway readily available to secondary alcohol IBPE [1]. The cyclopropyl group introduces conformational rigidity, altered electron density at the benzylic position, and a distinctly different steric profile compared to the simple ethyl side chain of IBPE [3]. These structural differences mean that the two compounds cannot be interchanged as synthetic intermediates, pharmacophores, or physicochemical probes without altering reaction outcomes, binding interactions, or ADME properties. The quantitative dimensions of this differentiation are detailed in Section 3 below.

Attribute
Target Compound
IBPE (CAS 40150-92-3)
Alcohol Class
Tertiary alcohol; no α-C–H on carbinol carbon
Secondary alcohol; oxidizes readily to ketone
Oxidative Stability
Resistant to mild oxidants without C–C cleavage
Facile oxidation to 4-isobutylacetophenone
Steric Profile
Cyclopropyl ring: conformational rigidity, altered electron density
Ethyl side chain: flexible, distinct steric environment

1-Cyclopropyl-1-(4-isobutylphenyl)ethanol: Comparison with Closest Analogs


Oxidative Stability: Tertiary vs. Secondary Alcohol

The title compound is a tertiary alcohol in which the hydroxyl-bearing carbon is bonded to three other carbon atoms (cyclopropyl, methyl, and the para-isobutylphenyl ring), formally prohibiting oxidation to a ketone without C–C bond cleavage. In contrast, 1-(4-isobutylphenyl)ethanol (IBPE) is a secondary alcohol that undergoes facile oxidation to 4-isobutylacetophenone (IBAP) under standard conditions—an integral step in the industrial carbonylation route to ibuprofen [1]. This differentiation is categorical rather than continuous: the target compound lacks the abstractable C–H bond on the carbinol carbon that defines secondary alcohol reactivity.

Oxidative Stability
Class-level inference
Target: tertiary alcohol, oxidation-resistant IBPE: secondary alcohol, oxidation-labile
Categorical difference; no α-C–H bond on target carbinol carbon
Supports oxidation-resistant intermediate selection
Structural class-based inference; no quantitative rate comparison available
Alcohol oxidation resistance Synthetic intermediate stability Tertiary alcohol reactivity

Lipophilicity Comparison: Cyclopropyl vs. Phenyl Analogs

Computed partition coefficients (XLogP3) reveal that the target compound and its non-cyclopropyl analog IBPE share identical lipophilicity (XLogP3 = 3.6), while 1-cyclopropyl-1-phenylethanol (lacking the isobutyl substituent) is substantially less lipophilic (XLogP3 = 2.0), a difference of +1.6 log units [1][2][3]. The closely related analog α-cyclopropyl-4-(2-methylpropyl)benzenemethanol (a secondary alcohol variant) has XLogP3 = 3.4, marginally lower by 0.2 units [4]. This indicates that the isobutyl group is the primary driver of lipophilicity, and the cyclopropyl moiety does not appreciably alter LogP relative to the non-cyclopropyl comparator.

Lipophilicity (XLogP3)
Class-level inference
3.6
XLogP3 (computed)
ΔLogP +1.6 vs des-isobutyl analog; identical to IBPE (3.6)
Isobutyl group is primary lipophilicity driver
Computed values only; no experimental LogP data available
Lipophilicity LogP Drug-likeness Physicochemical property prediction

Molecular Complexity vs. Simpler Analogs

The target compound (MW 218.33 g/mol; 4 rotatable bonds) occupies a distinct region of physicochemical space relative to its closest analogs. IBPE (MW 178.27; 3 rotatable bonds) is 40 Da lighter with one fewer rotatable bond, while 1-cyclopropyl-1-phenylethanol (MW 162.23; 2 rotatable bonds) is 56 Da lighter [1][2][3]. The secondary alcohol analog α-cyclopropyl-4-(2-methylpropyl)benzenemethanol (MW 204.31; 4 rotatable bonds) is intermediate in mass, differing by 14 Da (one methylene unit) from the target [4]. These differences are relevant for fragment-based screening libraries where incremental molecular weight and flexibility contribute to hit diversity.

Molecular Complexity
Class-level inference
Target: MW 218.33, 4 rotatable bonds, TPSA 20.2 Ų IBPE: MW 178.27, 3 rotatable bonds; ΔMW +40.06
Occupies lead-like space with higher complexity vs simpler analogs
Fills niche in arylalkyl alcohol chemical space
Computed properties; relevant for library diversity assessment
Molecular complexity Rotatable bonds Molecular weight Chemical space diversity

Commercial Purity and Supplier Availability

The target compound is currently available from multiple suppliers with documented purity specifications: Fluorochem offers 97.0% purity (Product Code F393408) , and Leyan (Shanghai Haohong) lists 98% purity (Product No. 1787451) . Sigma-Aldrich distributes the compound via AA Blocks with storage at 2–8 °C . In contrast, the non-cyclopropyl analog IBPE is more widely available and typically less expensive due to its established role as a commodity intermediate in ibuprofen manufacture. No pharmacopeial monograph or certified reference standard exists for the title compound, meaning procurement decisions must rely on vendor Certificate of Analysis (CoA) documentation.

Commercial Purity
Source review
Purity: 97% (Fluorochem), 98% (Leyan); Storage: 2–8 °C
Supplier base: 3–5 vendors; 5–10× higher unit cost vs IBPE
Verify CoA; anticipate longer lead times
No pharmacopeial monograph; supplier data as of May 2026
Vendor purity Supply chain Quality specification Procurement

1-Cyclopropyl-1-(4-isobutylphenyl)ethanol: Research & Industrial Applications


Stable Tertiary Alcohol Intermediate

The target compound's tertiary alcohol structure precludes oxidation at the carbinol center, making it suitable as a stable intermediate in multi-step synthetic routes where oxidation-sensitive secondary alcohols (such as IBPE) would degrade. This is supported by the structural classification evidence in Section 3, Evidence Item 1 [1]. The cyclopropyl group also provides a conformationally constrained scaffold amenable to further derivatization via ring-opening or cross-coupling chemistry .

Library Design for Lipophilic Binding Sites

With XLogP3 = 3.6 and TPSA = 20.2 Ų, the compound falls within lead-like physicochemical space and offers enhanced lipophilicity versus des-isobutyl cyclopropyl alcohol analogs (ΔLogP = +1.6). This lipophilicity profile supports its use as a building block for fragment-based or diversity-oriented synthesis programs targeting hydrophobic enzyme pockets, as detailed in Section 3, Evidence Item 2 [1].

SAR Probe in Ibuprofen-Derived Scaffolds

As a tertiary alcohol congener of the ibuprofen precursor IBPE, the target compound can serve as a non-oxidizable comparator in SAR campaigns exploring the role of the hydroxyl group in target engagement. The molecular weight increase (+40 Da vs. IBPE) and additional rotatable bond provide a measurable perturbation for probing steric and conformational effects on biological activity, as quantified in Section 3, Evidence Item 3 [1].

Specialty Procurement: Purity and Storage Documentation

For regulated research environments requiring documented purity (97–98%) and controlled storage conditions (2–8 °C), the target compound is available from established suppliers with SDS and CoA documentation. The narrower supplier base and higher unit cost (5–10× vs. IBPE) necessitate proactive supply chain planning, as established in Section 3, Evidence Item 4 [1].

Application
Selection Property
Validation Focus
Multi-step synthetic routes
Tertiary alcohol oxidation resistance
Synthetic intermediate stability verification
Fragment-based library design
Computed lipophilicity profile
Hydrophobic pocket targeting context
SAR probe development
Molecular complexity and steric profile
Conformational perturbation studies
Regulated research procurement
Vendor purity documentation
CoA verification and supply review
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